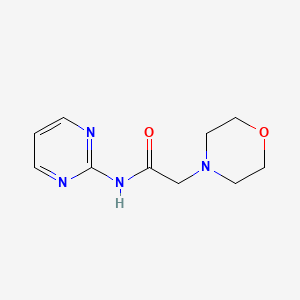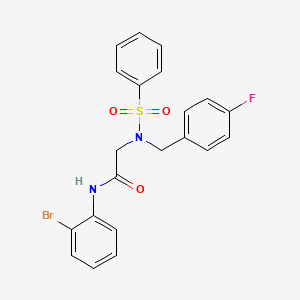![molecular formula C19H23N3O2 B5761599 2-methoxy-N-[2-(4-methyl-1-piperazinyl)phenyl]benzamide](/img/structure/B5761599.png)
2-methoxy-N-[2-(4-methyl-1-piperazinyl)phenyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-methoxy-N-[2-(4-methyl-1-piperazinyl)phenyl]benzamide, also known as MPB, is a synthetic compound that has been extensively studied for its potential therapeutic applications. MPB belongs to the class of benzamide derivatives and has been shown to exhibit a wide range of biological activities.
Mechanism of Action
The exact mechanism of action of 2-methoxy-N-[2-(4-methyl-1-piperazinyl)phenyl]benzamide is not fully understood. However, studies have suggested that it may act by inhibiting the activity of various enzymes, including tyrosine kinase and phosphodiesterase. 2-methoxy-N-[2-(4-methyl-1-piperazinyl)phenyl]benzamide has also been shown to induce apoptosis in cancer cells by activating caspase-3 and caspase-9.
Biochemical and Physiological Effects
2-methoxy-N-[2-(4-methyl-1-piperazinyl)phenyl]benzamide has been shown to exhibit a wide range of biochemical and physiological effects. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. 2-methoxy-N-[2-(4-methyl-1-piperazinyl)phenyl]benzamide has also been shown to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Additionally, 2-methoxy-N-[2-(4-methyl-1-piperazinyl)phenyl]benzamide has been shown to exhibit antibacterial effects against various bacterial strains.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 2-methoxy-N-[2-(4-methyl-1-piperazinyl)phenyl]benzamide in lab experiments is its wide range of biological activities. 2-methoxy-N-[2-(4-methyl-1-piperazinyl)phenyl]benzamide has been shown to exhibit antitumor, anti-inflammatory, and antibacterial effects, making it a versatile compound for various research applications. However, one of the limitations of using 2-methoxy-N-[2-(4-methyl-1-piperazinyl)phenyl]benzamide is its potential toxicity. Studies have shown that 2-methoxy-N-[2-(4-methyl-1-piperazinyl)phenyl]benzamide may exhibit cytotoxic effects at high concentrations, which may limit its use in certain experiments.
Future Directions
There are several potential future directions for 2-methoxy-N-[2-(4-methyl-1-piperazinyl)phenyl]benzamide research. One direction is to further investigate its potential therapeutic applications, particularly in the treatment of cancer and inflammatory diseases. Another direction is to explore its potential as a drug delivery system, as 2-methoxy-N-[2-(4-methyl-1-piperazinyl)phenyl]benzamide has been shown to exhibit good solubility and bioavailability. Additionally, future studies could focus on developing more potent and selective 2-methoxy-N-[2-(4-methyl-1-piperazinyl)phenyl]benzamide derivatives with fewer side effects.
Synthesis Methods
The synthesis of 2-methoxy-N-[2-(4-methyl-1-piperazinyl)phenyl]benzamide involves the reaction of 2-aminobenzamide with 4-methylpiperazine and 2-bromoacetophenone. The reaction is carried out in the presence of a catalyst and under controlled conditions. The final product is obtained after purification and characterization using various spectroscopic techniques.
Scientific Research Applications
2-methoxy-N-[2-(4-methyl-1-piperazinyl)phenyl]benzamide has been extensively studied for its potential therapeutic applications. It has been shown to exhibit a wide range of biological activities, including antitumor, anti-inflammatory, and antibacterial effects. 2-methoxy-N-[2-(4-methyl-1-piperazinyl)phenyl]benzamide has also been shown to inhibit the activity of various enzymes, including tyrosine kinase and phosphodiesterase.
properties
IUPAC Name |
2-methoxy-N-[2-(4-methylpiperazin-1-yl)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O2/c1-21-11-13-22(14-12-21)17-9-5-4-8-16(17)20-19(23)15-7-3-6-10-18(15)24-2/h3-10H,11-14H2,1-2H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOSNVVGXQMWNKY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=CC=CC=C2NC(=O)C3=CC=CC=C3OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-methoxy-N-[2-(4-methylpiperazin-1-yl)phenyl]benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[4-(1,3-benzodioxol-5-yloxy)phenyl]-3-cyclohexylpropanamide](/img/structure/B5761520.png)


![N-(2-methyl-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B5761558.png)

![methyl 4-{[(4-methylphenyl)sulfonyl]methyl}benzoate](/img/structure/B5761563.png)
![8,9-dimethoxy-5,5-dimethyl-3-(trifluoromethyl)-5,6-dihydro[1,2,4]triazolo[3,4-a]isoquinoline](/img/structure/B5761570.png)
![methyl 4-{[4-(ethylamino)-6-methoxy-1,3,5-triazin-2-yl]oxy}benzoate](/img/structure/B5761571.png)



![N-[4-(cyanomethyl)phenyl]-4-(4-morpholinylmethyl)benzamide](/img/structure/B5761616.png)
